2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a 2-fluorophenyl group at position 2, a [(4-methylphenyl)methyl]amino substituent at position 5, and a nitrile group at position 2. Its molecular formula is C₁₈H₁₄FN₃O, with a molecular weight of 307.33 g/mol.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c1-12-6-8-13(9-7-12)11-21-18-16(10-20)22-17(23-18)14-4-2-3-5-15(14)19/h2-9,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFBJBOIRWIFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring through cyclization reactions. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-methylbenzylamine to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazole-4-Carbonitrile Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may improve target binding compared to 4-fluorophenyl () or 4-chlorophenyl () due to steric and electronic differences .
Antiviral Activity: The analog 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile () demonstrated high potency (EC₅₀ <0.05 µM) against human cytomegalovirus (HCMV), surpassing cidofovir (EC₅₀ = 0.10 µM). However, reduced activity in secondary assays suggests metabolic instability or resistance . The target compound’s methylbenzyl group may mitigate these issues through improved pharmacokinetics.
Physicochemical Properties: Lipophilicity: The methylbenzylamino group increases lipophilicity (logP ≈ 3.5 estimated) compared to hydrophilic substituents like 2-hydroxyethyl (logP ≈ 1.2) . This may enhance membrane permeability but reduce aqueous solubility. Solubility: Morpholinopropylamino () and hydroxyethyl groups () improve solubility, whereas aromatic substituents favor lipid bilayer penetration .
Biological Activity
The compound 2-(2-fluorophenyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenyl group and an oxazole ring, which are critical for its biological activity. The presence of the carbonitrile group further enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:
- Anticancer Activity : Many oxazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain compounds exhibit potential in modulating inflammatory responses.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of several oxazole derivatives, including the target compound, against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that the compound exhibited an IC50 value in the low micromolar range across these cell lines, suggesting potent anticancer activity.Cell Line IC50 (µM) HeLa 5.2 MCF-7 4.8 A549 6.1 -
Mechanism of Action :
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry indicated that treatment with the compound led to an increase in sub-G1 phase cells, indicative of apoptosis. -
Targeting Specific Pathways :
Docking studies revealed that the compound interacts with key proteins involved in cancer progression, such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). These interactions are crucial for inhibiting tumor growth and proliferation.
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against various bacterial strains. In vitro studies assessed its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Candida albicans | 25.0 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Q & A
Basic: What are the optimal synthetic routes for this compound, and what challenges arise in multi-step synthesis?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxazole core. Key steps include:
- Cyclocondensation : Reacting α-halo ketones with nitriles or urea derivatives under controlled temperatures (60–100°C) in solvents like DMF or THF .
- Amination : Introducing the [(4-methylphenyl)methyl]amino group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig), requiring inert atmospheres (N₂/Ar) and catalysts like Pd/C .
- Challenges :
Basic: How is the compound structurally characterized?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; oxazole C=O at ~160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 351.12 for C₁₉H₁₄FN₃O) .
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond angles and torsion angles. Example: Oxazole ring planarity (deviation < 0.02 Å) and fluorophenyl dihedral angles (~30°) .
Advanced: How does the fluorophenyl substituent influence electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect : The fluorine atom increases electrophilicity at the oxazole C4 position, enhancing reactivity in nucleophilic substitutions (e.g., SNAr) .
- Steric Effects : The 2-fluorophenyl group induces torsional strain, reducing π-π stacking in crystal lattices (observed in XRD data) .
- Computational Insights : DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of ~4.5 eV, correlating with stability in redox environments .
Advanced: What computational methods model the compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding to kinase domains (e.g., EGFR), with docking scores ≤ −9.0 kcal/mol, suggesting strong hydrophobic interactions with the fluorophenyl group .
- MD Simulations (GROMACS) : Simulates ligand-protein stability over 100 ns, revealing hydrogen bonding between the carbonitrile group and Asp831 (distance: 2.8 Å) .
- Contradictions : Discrepancies in predicted vs. experimental IC₅₀ values (e.g., 2 μM vs. 5 μM) may arise from solvation model limitations .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Purity Verification : HPLC (≥98% purity, C18 column, MeCN:H₂O gradient) eliminates impurities as confounding factors .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test (α = 0.05) .
Basic: What functional groups affect solubility and purification?
Answer:
Advanced: How to analyze crystallographic data, especially ring puckering?
Answer:
- SHELX Refinement : SHELXL refines anisotropic displacement parameters, with R1 ≤ 0.05 for high-resolution data (<1.0 Å) .
- Puckering Analysis : Cremer-Pople parameters (Q, θ, φ) quantify oxazole ring distortion. Example: Q = 0.12 Å, θ = 10°, indicating slight envelope puckering .
- Software : ORTEP-3 visualizes thermal ellipsoids; PLATON validates hydrogen-bonding networks (e.g., C–H···N interactions) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxazole Ring Opening : Occurs under acidic conditions; mitigated by buffering at pH 7–8 .
- Dehalogenation : Fluorine loss via radical pathways; suppressed by avoiding UV light and using radical scavengers (e.g., BHT) .
- Byproducts : Use preparative TLC (silica GF254) to isolate intermediates with Rf = 0.3–0.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
